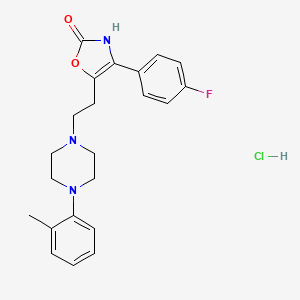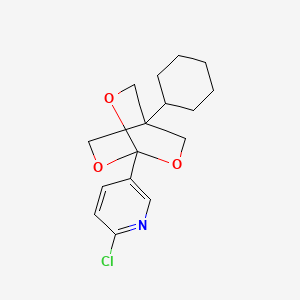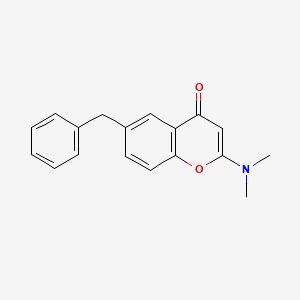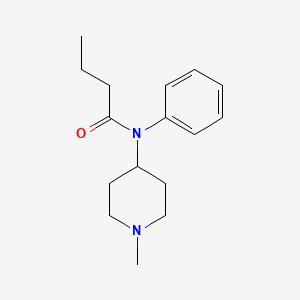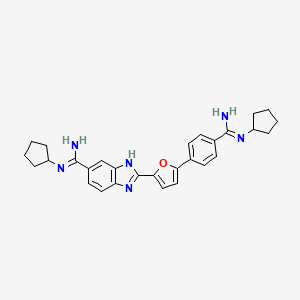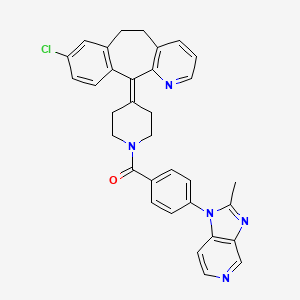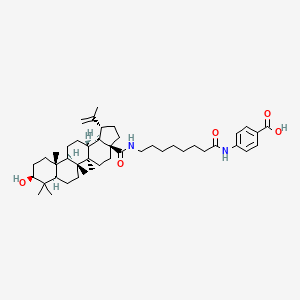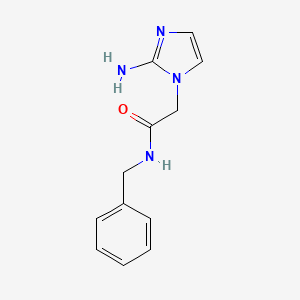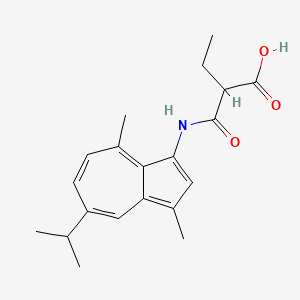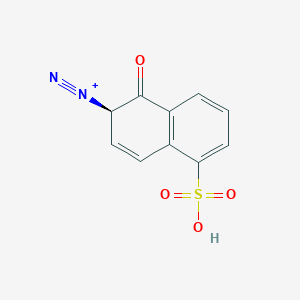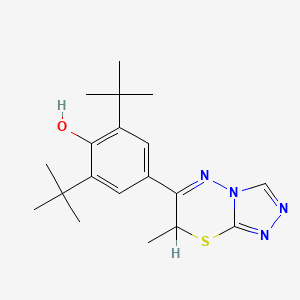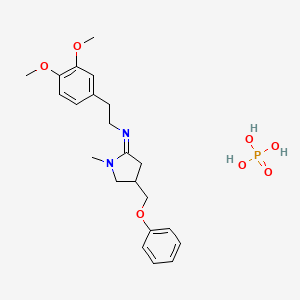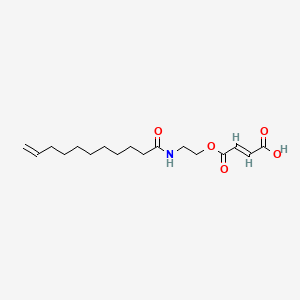
2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester is a complex organic compound with a unique structure that combines elements of butenedioic acid and an amide linkage with an undecenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester typically involves the esterification of 2-butenedioic acid with an amine derivative. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor. The use of high-pressure and temperature conditions can enhance the reaction rate and yield. Purification of the final product is achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester involves its interaction with specific molecular targets. The ester and amide functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenedioic acid (2Z)-, mono(2-((1-oxo-10-undecenyl)amino)ethyl) ester
- Succinic acid
- Fumaric acid
- Maleic acid
Uniqueness
This compound is unique due to its specific ester and amide linkages combined with an undecenyl chain. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
75476-98-1 |
|---|---|
Molecular Formula |
C17H27NO5 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(E)-4-oxo-4-[2-(undec-10-enoylamino)ethoxy]but-2-enoic acid |
InChI |
InChI=1S/C17H27NO5/c1-2-3-4-5-6-7-8-9-10-15(19)18-13-14-23-17(22)12-11-16(20)21/h2,11-12H,1,3-10,13-14H2,(H,18,19)(H,20,21)/b12-11+ |
InChI Key |
PYWYRUGHEMNKNW-VAWYXSNFSA-N |
Isomeric SMILES |
C=CCCCCCCCCC(=O)NCCOC(=O)/C=C/C(=O)O |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


